(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenyl
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Overview
Description
The compound “(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenyl” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Common reagents and conditions used in these steps may include:
Peptide coupling reagents: such as EDCI, HATU, or DCC.
Protecting groups: like Boc, Fmoc, or TBDMS for amino and hydroxyl groups.
Stereoselective catalysts: for ensuring the correct configuration at chiral centers.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers and large-scale chromatography for purification. The process may also include rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution at amino or hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: mCPBA, H2O2.
Reducing agents: NaBH4, LiAlH4.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a model compound for studying stereoselective reactions.
Biology
In biology, it may serve as a probe for studying protein-ligand interactions or as a substrate for enzymatic reactions.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry
In industry, it may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity through various pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Peptides: Similar in structure due to the presence of peptide bonds.
Glycopeptides: Contain both peptide and carbohydrate moieties.
Proteins: Larger and more complex but share similar functional groups.
Uniqueness
This compound’s uniqueness lies in its specific sequence of amino acids, the presence of multiple chiral centers, and the combination of functional groups, which may confer unique biological or chemical properties.
Properties
CAS No. |
125741-45-9 |
---|---|
Molecular Formula |
C45H65N7O13S |
Molecular Weight |
944.1 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C45H65N7O13S/c1-25(2)21-31(50-40(60)29-15-10-19-47-29)41(61)48-30(18-20-66-3)43(63)52(45-38(58)37(57)36(56)34(24-53)65-45)44(64)33(23-27-13-8-5-9-14-27)51-42(62)32(22-26-11-6-4-7-12-26)49-39(59)28(46)16-17-35(54)55/h4-9,11-14,25,28-34,36-38,45,47,53,56-58H,10,15-24,46H2,1-3H3,(H,48,61)(H,49,59)(H,50,60)(H,51,62)(H,54,55)/t28-,29-,30-,31-,32-,33-,34+,36+,37-,38+,45+/m0/s1 |
InChI Key |
GLGUHGRWNFNRGK-RRARUZKLSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N(C1C(C(C(C(O1)CO)O)O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)N)NC(=O)C4CCCN4 |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@@H]4CCCN4 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N(C1C(C(C(C(O1)CO)O)O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)N)NC(=O)C4CCCN4 |
Synonyms |
5-N(1,6)(beta-glucopyranosyl)Glu-9-Pro-substance P (6-11) BG-Glu-Pro-SP(6-11) substance P (6-11), N(1,6)(beta-glucopyranosyl)Glu(5)-Pro(9)- substance P (6-11), N(1,6)(beta-glucopyranosyl)glutamyl(5)-proline(9)- |
Origin of Product |
United States |
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